molecular formula C40H55ClN2O9S B1193254 N-(m-PEG4)-3,3-Dimethyl-3H-indole-N'-(acid-PEG3)-benzothiazole

N-(m-PEG4)-3,3-Dimethyl-3H-indole-N'-(acid-PEG3)-benzothiazole

Cat. No. B1193254
M. Wt: 775.4
InChI Key: GWPPKGRUDZLUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(m-PEG4)-3,3-Dimethyl-3H-indole-N'-(acid-PEG3)-Benzothiazole Cy5, is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm and a free terminal carboxyl acid. Terminal carboxylic acid can react with primary amine groups in the presence of of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydophilic PEG spacer increases solubility in aqueous media.

Scientific Research Applications

1. Fluorescence Imaging

Research on pH-activatable ratiometric fluorescent probes, integrating structures like benzothiazole and indole, has shown promising results for intracellular fluorescence imaging. These probes are effective in detecting acidic microenvironments, offering high selectivity, excellent cell permeability, and rapid responsivity. They are instrumental in fluorescence imaging for intracellular pH distributions, thus facilitating biological and medical research (Xiao-Dong Liu et al., 2013).

2. Aldose Reductase Inhibition

Compounds similar to N-(m-PEG4)-3,3-Dimethyl-3H-indole-N'-(acid-PEG3)-benzothiazole, particularly in the benzothiazole family, have been found to be potent and selective inhibitors of aldose reductase. This is significant for treating chronic diabetic complications. Aldose reductase inhibitors like these can lower sorbitol levels in nerves and lenses, which is critical in diabetes management (M. V. Van Zandt et al., 2005).

3. Synthesis of N-Fused Heterocyclic Compounds

Indole and benzimidazole derivatives, including those resembling N-(m-PEG4)-3,3-Dimethyl-3H-indole-N'-(acid-PEG3)-benzothiazole, have been used in the synthesis of N-fused heterocyclic compounds. These compounds have potential applications as antitumor medicines. Their synthesis, using green catalysts like PEG-400, highlights their importance in pharmaceutical research (Anjali M. Wanegaonkar et al., 2021).

4. DNA Binding Studies

Monomethine cyanine dyes, incorporating moieties like benzothiazole and dimethyl indole, demonstrate the ability to bind DNA. These dyes increase in fluorescence when bound in the DNA grooves compared to their unbound form, indicating potential applications in molecular biology and genetic research (Eduardo Soriano et al., 2015).

5. Corrosion Inhibition

Research into benzothiazole derivatives has shown that they can act as corrosion inhibitors for carbon steel in acidic environments. This suggests potential industrial applications for similar compounds in protecting materials against corrosion (Zhiyong Hu et al., 2016).

properties

Product Name

N-(m-PEG4)-3,3-Dimethyl-3H-indole-N'-(acid-PEG3)-benzothiazole

Molecular Formula

C40H55ClN2O9S

Molecular Weight

775.4

IUPAC Name

3-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride

InChI

InChI=1S/C40H54N2O9S.ClH/c1-40(2)33-11-7-8-12-34(33)41(18-21-47-26-29-51-32-31-49-24-23-45-3)37(40)15-5-4-6-16-38-42(35-13-9-10-14-36(35)52-38)19-22-48-27-30-50-28-25-46-20-17-39(43)44;/h4-16H,17-32H2,1-3H3;1H

InChI Key

GWPPKGRUDZLUML-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCOCCOCCOCCC(=O)O)CCOCCOCCOCCOC)C.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM, Water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N-(m-PEG4)-3,3-Dimethyl-3H-indole-N'-(acid-PEG3)-Benzothiazole Cy5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(m-PEG4)-3,3-Dimethyl-3H-indole-N'-(acid-PEG3)-benzothiazole
Reactant of Route 2
N-(m-PEG4)-3,3-Dimethyl-3H-indole-N'-(acid-PEG3)-benzothiazole
Reactant of Route 3
N-(m-PEG4)-3,3-Dimethyl-3H-indole-N'-(acid-PEG3)-benzothiazole
Reactant of Route 4
N-(m-PEG4)-3,3-Dimethyl-3H-indole-N'-(acid-PEG3)-benzothiazole
Reactant of Route 5
N-(m-PEG4)-3,3-Dimethyl-3H-indole-N'-(acid-PEG3)-benzothiazole
Reactant of Route 6
N-(m-PEG4)-3,3-Dimethyl-3H-indole-N'-(acid-PEG3)-benzothiazole

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